molecular formula C21H19F3N4O4S B11258735 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11258735
M. Wt: 480.5 g/mol
InChI Key: RHEAEENKVPWHSW-UHFFFAOYSA-N
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Description

N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a trifluoromethoxy group attached to a benzene sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

Molecular Formula

C21H19F3N4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O4S/c22-21(23,24)32-17-4-6-18(7-5-17)33(29,30)27-16-3-1-2-15(14-16)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2

InChI Key

RHEAEENKVPWHSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is achieved through the coupling of 3-(6-(morpholin-4-yl)pyridazin-3-yl)aniline with 4-(trifluoromethoxy)benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide, potassium tert-butoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents such as dichloromethane, ethanol, or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, each exhibiting distinct chemical and biological properties.

Scientific Research Applications

N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of novel materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The presence of the morpholine and pyridazine rings, along with the trifluoromethoxy group, enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXYBENZENE-1-SULFONAMIDE: This compound is similar in structure but lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-CHLOROBENZENE-1-SULFONAMIDE: This compound contains a chlorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and biological activity.

Uniqueness

The uniqueness of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHOXY)BENZENE-1-SULFONAMIDE lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for various scientific and industrial applications.

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